Centchroman

Description

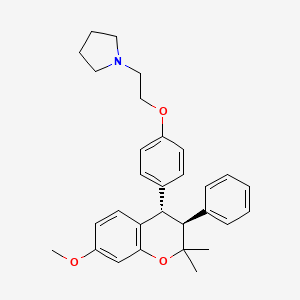

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046844 | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31477-60-8, 78994-25-9 | |

| Record name | Ormeloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Centchroman

Estrogen Receptor (ER) Interactions and Binding Kinetics

Centchroman's primary mechanism of action involves its direct interaction with estrogen receptors, which are key mediators of estrogen signaling in various tissues. researchgate.net

Differential Binding to Estrogen Receptor Subtypes (ERα, ERβ)

This compound (B43507) interacts with both major estrogen receptor subtypes, ERα and ERβ, but exhibits a notable preference for ERα. avensonline.orgnih.gov Research indicates that ormeloxifene (B1196478) (this compound) demonstrates higher binding affinity for ERα compared to ERβ. avensonline.orgnih.gov Specifically, studies have reported its relative binding affinity to be 8.8% for ERα and 3.0% for ERβ, highlighting a greater selectivity for the alpha subtype. avensonline.orgnih.gov This differential binding is a critical determinant of its tissue-specific effects, as the relative expression of ERα and ERβ varies among different target tissues. avensonline.orgmdpi.com For instance, ERα is predominantly found in the endometrium, while ERβ levels are higher in ovarian follicles. avensonline.org The optical enantiomers of this compound also show stereoselective binding to estrogen receptors, with a seven-fold difference in receptor affinity observed between the d- and l-isomers. nih.gov

Competitive Antagonism at Estrogen Receptors

This compound functions as a competitive antagonist at estrogen receptors. researchgate.netnih.gov It vies with the natural ligand, estradiol (B170435), for binding to the ligand-binding domain of the ER. researchgate.netnih.gov This competitive inhibition prevents or reduces the binding of endogenous estrogens, thereby blocking estrogen-mediated cellular responses in certain tissues. nih.gov Studies in ovariectomized rats have demonstrated that while this compound has a weak estrogenic effect on its own, it exhibits strong anti-estrogenic activity when administered with estradiol benzoate, supporting the mechanism of competitive inhibition at the receptor site. nih.gov In addition to competitive antagonism, this compound has been shown to activate 17β-hydroxysteroid dehydrogenase II, an enzyme that converts the more potent estradiol (E2) into the less active estrone (B1671321) (E1), further reducing estrogenic stimulation. researchgate.netresearchgate.net

Tissue-Selective Estrogenic and Anti-Estrogenic Activities

As a classic SERM, this compound displays a remarkable tissue-dependent duality, acting as an estrogen antagonist in some tissues while exhibiting estrogenic properties in others. patsnap.comdrugbank.com

Anti-Estrogenic Effects: In the uterus and breast, this compound predominantly acts as an estrogen antagonist. researchgate.netscielo.br This antagonism suppresses the proliferation of the uterine lining (endometrium) and the breast duct lobular epithelium. patsnap.comscielo.br This anti-proliferative effect on the endometrium is the basis for its contraceptive action, as it creates an environment unsuitable for blastocyst implantation. patsnap.comresearchgate.net

Estrogenic Effects: Conversely, in tissues such as bone, the cardiovascular system, and the vagina, this compound shows estrogenic or agonist effects. researchgate.netresearchgate.netresearchgate.net Its estrogen-like activity in bone is beneficial for maintaining bone density, making it a potential agent for managing osteoporosis. researchgate.netresearchgate.net The levo-isomer of this compound, in particular, has been noted for potential cardioprotective effects. researchgate.netresearchgate.net

This tissue selectivity is a hallmark of SERMs and is attributed to the differential expression of ER subtypes, the specific array of coregulatory proteins present in each cell type, and the unique promoter context of target genes. kup.atwikipedia.org

Post-Receptor Signaling Pathway Modulation

The binding of this compound to the estrogen receptor is the initial step that triggers a cascade of intracellular events, ultimately altering gene expression and cellular function. This modulation occurs through both classical and non-classical signaling pathways.

Interaction with Coregulatory Proteins (Coactivators and Corepressors)

The tissue-selective activity of this compound is critically dependent on the recruitment of coregulatory proteins to the ER complex. wikipedia.orgnih.gov These proteins, known as coactivators and corepressors, ultimately determine whether a gene is turned on or off.

The conformation of the ER, adopted upon binding to a ligand like this compound, dictates which coregulators can interact with it. wikipedia.org

Coactivators: In tissues where this compound acts as an agonist, the receptor complex adopts a conformation that facilitates the recruitment of coactivators (e.g., members of the SRC/p160 family like SRC-1, SRC-3/AIB1, and histone acetyltransferases like p300/CBP). nih.govphysiology.org These coactivators help to open up the chromatin structure and recruit the transcriptional machinery, leading to gene activation. nih.gov

Corepressors: In tissues where this compound acts as an antagonist, the resulting ER conformation favors the binding of corepressors (e.g., NCoR1, SMRT). wikipedia.orgnih.gov These corepressors recruit histone deacetylases (HDACs), which compact the chromatin and block transcription, thus silencing gene expression. nih.gov

Therefore, the specific balance of coactivators and corepressors within a given cell type is a key determinant of the ultimate biological response to this compound. wikipedia.orgnih.gov

Influence on MAPK (ERK, AKT) and PI3K/mTOR Signaling Cascades

This compound exerts significant influence on the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/protein kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascades, both of which are crucial in cell proliferation, survival, and differentiation.

Research has demonstrated that this compound can inhibit the phosphorylation of AKT, leading to the attenuation of its downstream signaling. aacrjournals.org This subsequently suppresses the AKT/mTOR and STAT3 signaling pathways. aacrjournals.org In head and neck squamous cell carcinoma (HNSCC) cells, this compound has been shown to inhibit the PI3K/mTOR pathway, contributing to its anti-proliferative effects. researchgate.net The compound acts as a dual-inhibitor of Akt/mTOR signaling. nih.gov Studies in pancreatic ductal adenocarcinoma (PDAC) cells have also shown that Ormeloxifene, another name for this compound, downregulates p-AKT. acs.orgresearchgate.net

The influence of this compound extends to the MAPK/ERK pathway. In breast cancer cells, this compound has been found to suppress metastasis by downregulating HER2/ERK1/2/MMP-9 signaling. nih.gov Specifically, the inhibition of cellular migration by this compound is at least partially mediated through the inhibition of ERK1/2 signaling. nih.gov In chronic myeloid leukemia, the induction of apoptosis by this compound is associated with the ERK pathway. aacrjournals.org Furthermore, in endometrial cancer, this compound is reported to induce ERK-mediated apoptosis. acs.org

The interplay between these pathways is critical. The PI3K/Akt signaling pathway has extensive crosstalk with other pathways, including the MAPK pathway, which can lead to therapeutic resistance in cancer. acs.org this compound's ability to modulate both the PI3K/Akt/mTOR and MAPK/ERK pathways underscores its potential as a multi-targeted agent.

Modulation of NF-κB and STAT3 Pathways

This compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are pivotal in inflammation, immunity, cell survival, and proliferation.

In pancreatic ductal adenocarcinoma (PDAC) cells, this compound treatment leads to a marked decrease in the expression of the NF-κB p65 subunit and inhibits its transcriptional activity. aacrjournals.org This inhibitory effect on NF-κB is linked to the downregulation of the Sonic hedgehog (SHH) signaling pathway, where NF-κB acts as a transcription factor for SHH. aacrjournals.orgacs.org Ormeloxifene treatment stabilizes IκB-α, an inhibitor of NF-κB, which prevents the translocation of NF-κB p65 to the nucleus. acs.org In combination with genistein, this compound has been observed to significantly suppress the phosphorylation of PI3K/Akt/NF-κB, thereby enhancing apoptosis in breast cancer cells. nih.govresearchgate.net

This compound also demonstrates a clear inhibitory effect on the STAT3 pathway. In head and neck squamous cell carcinoma (HNSCC) cells, this compound treatment inhibits the activation of STAT3. nih.govd-nb.info It is considered a dual-inhibitor of both Akt/mTOR and STAT3 signaling. nih.gov This inhibition of STAT3 activation contributes to the anti-proliferative effects of the compound. nih.gov

Effects on HIF-1α/VEGFR2 Signaling Axis

This compound has been found to regulate the Hypoxia-Inducible Factor-1 alpha (HIF-1α)/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling axis, a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Studies have shown that this compound can downregulate VEGF-induced angiogenesis by modulating the VEGFR2 pathway. researchgate.net It inhibits the expression of HIF-1α, a key transcription factor that is stabilized under hypoxic conditions found in tumors and drives the expression of angiogenic factors like VEGF. The inhibition of HIF-1α by this compound consequently leads to a decrease in VEGF/VEGFR2 expression, resulting in reduced angiogenesis. In breast cancer, this compound has been shown to regulate angiogenesis via the inhibition of the HIF-1α/VEGFR2 signaling axis.

Cellular Process Regulation

Induction of Apoptosis in Target Cell Lines

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism behind its anti-neoplastic activity. The induction of apoptosis by this compound has been observed in breast cancer cells (both ER-positive MCF-7 and ER-negative MDA-MB-231), head and neck squamous cell carcinoma (HNSCC), chronic myeloid leukemia, and endometrial cancer cells. aacrjournals.orgd-nb.info

The apoptotic process initiated by this compound is characterized by several hallmark features, including phosphatidylserine (B164497) externalization, changes in nuclear morphology, and DNA fragmentation. nih.gov Studies have shown that even at low concentrations, this compound can initiate and promote caspase-dependent apoptosis.

Caspase-Dependent Apoptotic Pathways

The apoptotic activity of this compound is largely mediated through caspase-dependent pathways. Caspases are a family of cysteine proteases that play an essential role in the execution of apoptosis.

Research has demonstrated that this compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3 and caspase-7. acs.org In endometrial cancer cells, the activation of caspase-3 and caspase-9 by this compound points to the involvement of the intrinsic pathway of apoptosis. nih.gov The use of a pan-caspase inhibitor, z-VAD-fmk, has been shown to inhibit this compound-induced apoptosis, further confirming the caspase-dependent nature of this process. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another indicator of this compound-induced apoptosis. acs.orgnih.gov

Mitochondria-Mediated Apoptosis and Reactive Oxygen Species (ROS) Generation

The intrinsic pathway of apoptosis, which is mitochondria-mediated, is a significant mechanism of this compound's action. This pathway is often initiated by cellular stress, including the generation of reactive oxygen species (ROS).

This compound treatment has been shown to induce an increase in intracellular ROS levels. nih.gov This oxidative stress leads to a loss of mitochondrial membrane potential (MMP), a key event in mitochondria-mediated apoptosis. researchgate.netnih.gov The disruption of the mitochondrial membrane potential is associated with changes in the expression of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to an altered Bax/Bcl-2 ratio. acs.org This dysregulation facilitates the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of the caspase cascade, including caspase-9 and caspase-3. acs.org The inhibition of apoptosis by the antioxidant N-acetylcysteine (L-NAC) further supports the role of ROS in this compound-induced apoptosis. nih.gov

Data Tables

Table 1: Effect of this compound on Signaling Pathways in Different Cancer Cell Lines

| Signaling Pathway | Cancer Cell Line | Observed Effect | Reference(s) |

| PI3K/mTOR | Head and Neck (HNSCC) | Inhibition | researchgate.netnih.gov |

| PI3K/mTOR | Pancreatic (PDAC) | Downregulation of p-AKT | acs.orgresearchgate.net |

| MAPK/ERK | Breast | Downregulation of HER2/ERK1/2 | nih.gov |

| MAPK/ERK | Chronic Myeloid Leukemia | Associated with apoptosis induction | aacrjournals.org |

| MAPK/ERK | Endometrial | Induction of ERK-mediated apoptosis | acs.org |

| NF-κB | Pancreatic (PDAC) | Inhibition of NF-κB p65 | aacrjournals.org |

| STAT3 | Head and Neck (HNSCC) | Inhibition of activation | nih.govd-nb.info |

| HIF-1α/VEGFR2 | Breast | Inhibition |

Table 2: Key Events in this compound-Induced Apoptosis

| Apoptotic Event | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Caspase Activation | Endometrial, Breast | Activation of Caspase-3, -7, and -9 | acs.orgnih.gov |

| Mitochondrial Membrane Potential | Endometrial, Breast | Loss of MMP | researchgate.netnih.gov |

| ROS Generation | Endometrial, Breast | Increased intracellular ROS | nih.gov |

| Bcl-2 Family Proteins | Breast, Endometrial | Altered Bax/Bcl-2 ratio | acs.org |

| PARP Cleavage | Endometrial, Pancreatic | Increased cleavage | acs.orgnih.gov |

Regulation of Bcl-2 Family Proteins (Bcl-2, Bax)

This compound modulates the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, a critical control point in the intrinsic pathway of apoptosis. Research indicates that treatment with this compound leads to an alteration in the expression of these key regulatory proteins. Specifically, in various cancer cell lines, this compound has been observed to downregulate the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. researchgate.netnih.govplos.org This shift in the Bax/Bcl-2 ratio is a crucial event that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. researchgate.netplos.org

In studies involving human breast cancer cells (MCF-7), a derivative of this compound demonstrated a reduction in Bcl-2 protein expression and an increase in Bax protein expression at high concentrations. nih.gov This dysregulation of the Bax and Bcl-2 ratio is a recurring theme in the apoptotic mechanism of this compound, contributing to mitochondrial dysfunction. researchgate.netresearchgate.net The alteration of the intracytosolic balance of Bcl-2 family members is a key finding in understanding how this compound induces programmed cell death. nih.gov

| Cell Line | Effect of this compound on Bcl-2 Family Proteins | Reference |

| Human Endometrial Cancer Cells (Ishikawa) | Alteration of Bcl-2 family protein expression. researchgate.net | researchgate.net |

| Human Breast Cancer Cells (MCF-7) | High concentrations of a this compound derivative reduced Bcl-2 protein expression and increased Bax protein expression. nih.gov | nih.gov |

| Human Breast Cancer Cells (MCF-7 and MDA-MB-231) | Altered the intracytosolic balance of members of the Bcl-2 family. nih.gov | nih.gov |

| 4T1 Breast Tumor Model (in combination with Genistein) | Dysregulation of Bax and Bcl-2 ratio. researchgate.net | researchgate.net |

PARP Cleavage and DNA Fragmentation

A hallmark of apoptosis is the systematic dismantling of the cell, which includes the cleavage of specific cellular proteins and the fragmentation of nuclear DNA. This compound has been shown to induce these characteristic apoptotic events in multiple cancer cell models. One of the key substrates cleaved by activated caspases is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is considered a reliable marker of apoptosis. Studies have consistently demonstrated that treatment with this compound leads to the cleavage of PARP. researchgate.netnih.govnih.govutrgv.eduacs.org

In conjunction with PARP cleavage, this compound also induces DNA fragmentation, another critical step in the execution phase of apoptosis. researchgate.netnih.govresearchgate.netnih.gov This process, which results in the breakdown of the chromosomal DNA into smaller fragments, is a point of no return in the apoptotic pathway. The observation of DNA fragmentation in this compound-treated cells further solidifies its role as an inducer of programmed cell death. researchgate.netresearchgate.net

| Cell Line | Apoptotic Events Induced by this compound | Reference |

| Human Endometrial Cancer Cells (Ishikawa) | PARP cleavage and DNA fragmentation. researchgate.netnih.gov | researchgate.netnih.gov |

| Human Breast Cancer Cells (MCF-7 and MDA-MB-231) | Cleavage of Poly (ADP-ribose) polymerase (PARP) and DNA fragmentation. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Cervical Cancer Cells | Enhanced PARP protein cleavage. utrgv.eduacs.org | utrgv.eduacs.org |

Cell Cycle Arrest Mechanisms

A significant aspect of this compound's antiproliferative activity is its ability to halt the cell cycle, thereby preventing cancer cells from dividing and proliferating. A substantial body of evidence indicates that this compound primarily induces cell cycle arrest at the G0/G1 checkpoint in various cancer cell types. nih.govresearchgate.netnih.govexplorationpub.comcabidigitallibrary.orgwaocp.org This arrest at the G0/G1 phase prevents cells from entering the S phase, the period of DNA synthesis, effectively blocking cell division at an early stage.

This effect has been observed in human endometrial cancer cells (Ishikawa), where this compound was found to arrest cells in the G0/G1 phase. researchgate.netresearchgate.netnih.gov Similarly, in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cells, this compound mediated a G0/G1 arrest. researchgate.netnih.govcabidigitallibrary.org This suggests that the G0/G1 arrest mechanism is a crucial component of this compound's anticancer action across different cancer types.

While G0/G1 arrest is the most commonly reported cell cycle effect of this compound, some studies indicate its involvement in G2/M phase arrest, particularly when used in combination with other agents. For instance, in combination with genistein, this compound was found to arrest breast cancer cells at the G2/M phase. researchgate.net Curcumin, another natural compound, has been shown to induce G2/M arrest in a p53-dependent manner, and its combination with this compound has been explored for enhanced anticancer effects. science.govagriculturejournals.cz These findings suggest that under specific cellular contexts or in combination therapies, this compound can also contribute to halting cell division at the G2/M checkpoint.

The progression through the cell cycle is tightly regulated by the interplay of cyclins and cyclin-dependent kinases (CDKs). This compound exerts its cell cycle arrest effects by modulating the expression and activity of these key regulatory molecules. Research has shown that this compound-induced G0/G1 arrest is mediated through the downregulation of key G1 cyclins, such as Cyclin D1 and Cyclin E. nih.govnih.govexplorationpub.come-century.us

Furthermore, this compound has been found to upregulate the expression of CDK inhibitors (CKIs), such as p21 and p27. nih.govexplorationpub.com These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes. The upregulation of both p21(Waf1/Cip1) and p27(Kip1) plays a significant role in the cell-cycle arrest induced by this compound. nih.gov This dual action of downregulating proliferative cyclins and upregulating inhibitory CKIs effectively blocks the cell cycle machinery, preventing cancer cell proliferation.

| Cell Cycle Phase | Key Regulatory Proteins Modulated by this compound | Cell Line/Context | Reference |

| G0/G1 Arrest | Downregulation of Cyclin D1 and Cyclin E. nih.govexplorationpub.come-century.us | Human Endometrial Cancer Cells (Ishikawa), Prostate Cancer Cells, HeLa Cells. nih.govexplorationpub.come-century.us | nih.govexplorationpub.come-century.us |

| G0/G1 Arrest | Upregulation of p21 and p27. nih.govexplorationpub.com | Prostate Cancer Cells, Human Breast Cancer Cells (MCF-7 and MDA-MB-231). nih.govexplorationpub.com | nih.govexplorationpub.com |

| G2/M Arrest | In combination with genistein. | Breast Cancer Cells. researchgate.net | researchgate.net |

| G2/M Arrest | Curcumin induces G2/M arrest. | Ovarian Cancer Cells. science.gov | science.gov |

Impact on Cell Proliferation

The culmination of this compound's molecular and cellular effects is a significant inhibition of cancer cell proliferation. Its anti-proliferative activity has been documented across a wide range of cancer cell lines. osti.govnih.govnih.govresearchgate.netx-mol.com Studies have shown that this compound inhibits cell proliferation in a dose-dependent manner in head and neck squamous cell carcinoma (HNSCC) cells. osti.govnih.gov

In breast cancer, this compound has demonstrated anti-proliferative activity in both estrogen receptor-positive and negative cell lines. researchgate.net Furthermore, a derivative of this compound was found to inhibit the proliferation of MCF-7 cells at high concentrations. nih.govx-mol.com This broad-spectrum anti-proliferative effect underscores the potential of this compound as an anticancer agent that targets the fundamental process of uncontrolled cell growth. nih.govimrpress.comoup.com

Alteration of Cell Migration and Invasion

This compound has demonstrated significant effects on the migration and invasion of cancer cells, key processes in tumor metastasis. Research indicates that this compound can inhibit these processes in highly metastatic breast cancer cell lines, such as MDA-MB-231 and 4T1, at concentrations that are below the threshold for causing cell death. nih.gov The underlying mechanism for this inhibition is associated with the reversal of the epithelial-to-mesenchymal transition (EMT). nih.gov EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal stem cells.

Studies have shown that treatment with this compound leads to an upregulation of epithelial markers, such as E-cadherin, and a downregulation of mesenchymal markers. nih.govcore.ac.uk This shift signifies a reversal of EMT. nih.gov The reduction in cell migration and invasion is also linked to decreased activity of matrix metalloproteinases (MMPs), enzymes that are crucial for degrading the extracellular matrix and facilitating cell movement. nih.govacs.org Specifically, this compound has been found to inhibit the activity of MMP-2 and MMP-9. nih.gov

Furthermore, the inhibitory effect of this compound on cell migration is at least partially mediated through the inhibition of the ERK1/2 signaling pathway. nih.gov This has been confirmed by studies where the use of a MEK1/2 inhibitor, which blocks the ERK1/2 pathway, mimicked the effects of this compound. nih.gov Additionally, this compound has been shown to inhibit the Rac1-PAK1-β-catenin signaling axis, which is involved in cell migration and invasion. researchgate.net It achieves this by inhibiting small GTPases like Rac1 and Cdc42, leading to the downregulation of PAK1 and subsequent β-catenin signaling. researchgate.net

| Marker/Process | Effect of this compound | Associated Signaling Pathway | Cell Lines Studied |

|---|---|---|---|

| Cell Migration | Inhibited | HER2/ERK1/2, Rac1/PAK1/β-catenin | MDA-MB-231, 4T1 |

| Cell Invasion | Inhibited | HER2/ERK1/2, Rac1/PAK1/β-catenin | MDA-MB-231, 4T1 |

| Epithelial-to-Mesenchymal Transition (EMT) | Reversed | - | MCF10A |

| E-cadherin | Upregulated | - | MDA-MB-231, 4T1 |

| N-cadherin | Downregulated | - | - |

| Matrix Metalloproteinase-2 (MMP-2) | Activity Decreased | HER2/ERK1/2 | - |

| Matrix Metalloproteinase-9 (MMP-9) | Activity Decreased | HER2/ERK1/2 | - |

| Rac1 | Inhibited | Rac1/PAK1/β-catenin | - |

| Cdc42 | Inhibited | Rac1/PAK1/β-catenin | - |

| PAK1 | Downregulated | Rac1/PAK1/β-catenin | - |

| β-catenin | Downregulated | Rac1/PAK1/β-catenin | - |

Inhibition of Angiogenesis (e.g., via HUVEC studies, CAM assay)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic properties in various experimental models. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound can suppress their tube formation and migration capacities. researchgate.net This indicates a direct inhibitory effect on the endothelial cells that form the lining of blood vessels.

The anti-angiogenic potential of this compound has also been confirmed in vivo using the chick chorioallantoic membrane (CAM) assay. acs.orgresearchgate.net The CAM is a highly vascularized membrane in the chick embryo and serves as a well-established model to study angiogenesis. nih.govnih.govugent.be In this assay, this compound treatment effectively inhibited the formation of new blood vessels (neovasculature) and also disrupted pre-existing vasculature. researchgate.net

Mechanistically, this compound's anti-angiogenic effects are linked to its ability to modulate the HIF-1α/VEGFR2 pathway. acs.orgexplorationpub.com It has been shown to inhibit the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its downstream target, Vascular Endothelial Growth Factor (VEGF). acs.org Furthermore, this compound can suppress the phosphorylation of VEGF Receptor 2 (VEGFR2), which in turn attenuates the downstream AKT and ERK phosphorylation, both of which are crucial for endothelial cell proliferation and survival. acs.org

| Assay/Model | Finding | Mechanism |

|---|---|---|

| HUVEC Tube Formation | Suppressed | Inhibition of HIF-1α/VEGFR2 pathway |

| HUVEC Migration | Suppressed | Inhibition of HIF-1α/VEGFR2 pathway |

| Chick Chorioallantoic Membrane (CAM) Assay | Inhibited neovasculature formation and disrupted pre-existing vasculature | Downregulation of VEGF-induced angiogenesis |

Effects on Mammosphere Formation and Stemness Markers

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, and they are thought to be responsible for tumor initiation, progression, and recurrence. mdpi.com One of the key characteristics of CSCs is their ability to form three-dimensional spherical colonies known as mammospheres when cultured in non-adherent conditions.

Research has shown that this compound can inhibit the mammosphere forming potential of breast cancer cells. researchgate.net This suggests that this compound may target the CSC population. The mechanism behind this effect involves the modulation of signaling pathways that are critical for maintaining stemness.

Furthermore, this compound has been observed to affect the expression of key stemness markers. These markers, including Oct-4, Sox-2, and Nanog, are transcription factors that play a crucial role in maintaining the pluripotency and self-renewal of stem cells. peerj.comnih.gov Studies have indicated that this compound can modulate the expression of these markers, although the precise nature of this modulation (upregulation or downregulation) can be context-dependent. By altering the expression of these critical transcription factors, this compound interferes with the self-renewal and propagation of cancer stem-like cells.

| Process/Marker | Effect of this compound | Significance |

|---|---|---|

| Mammosphere Formation | Inhibited | Suggests targeting of cancer stem-like cells |

| Oct-4 | Modulated | Interference with self-renewal and pluripotency |

| Sox-2 | Modulated | Interference with self-renewal and pluripotency |

| Nanog | Modulated | Interference with self-renewal and pluripotency |

Preclinical Pharmacological Investigations of Centchroman

In Vitro Studies

In vitro studies have been fundamental in characterizing the basic mechanisms of Centchroman's action at the cellular and molecular level.

As a selective estrogen receptor modulator, the interaction of This compound (B43507) with estrogen receptors (ERs) is a primary focus of its pharmacological characterization. Receptor-binding assays have been employed to determine its affinity for these receptors.

Studies using rat uterine cytosol have demonstrated that this compound possesses a relatively low binding affinity for estrogen receptors compared to the endogenous hormone, estradiol (B170435). The relative binding affinity (RBA) of this compound for these estrogen receptors was determined to be 5.42 ± 1.45% researchgate.net. This characteristic underpins its activity as a competitive antagonist in certain tissues, where it vies with the more potent endogenous estrogens for receptor binding sites nih.gov. Its classification as a SERM indicates that its binding results in tissue-specific estrogenic or anti-estrogenic effects researchgate.netwikipedia.org.

| Compound | Receptor Source | Relative Binding Affinity (%) (Compared to Estradiol) | Reference |

|---|---|---|---|

| This compound | Rat Uterine Cytosol Estrogen Receptors | 5.42 ± 1.45 | researchgate.net |

The anti-cancer potential of this compound has been extensively investigated using various cancer cell lines. These studies consistently show its ability to inhibit cell growth and induce programmed cell death (apoptosis).

In breast cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis . A brominated derivative of Ormeloxifene (B1196478) (Br-ORM), a name also used for this compound, was found to induce apoptotic death in cervical cancer cells (CaSki and SiHa), evidenced by the cleavage of PARP, a key protein in the apoptosis cascade acs.org. Furthermore, this compound was observed to arrest the cell cycle at the G1/S phase transition acs.org. In head and neck squamous cell carcinoma (HNSCC) cells, this compound inhibited cell proliferation and colony-forming efficiency by inducing apoptosis and modulating critical signaling pathways like PI3K/mTOR and STAT3.

| Cell Line Type | Observed Effects | Associated Molecular Mechanisms | Reference |

|---|---|---|---|

| Cervical Cancer (CaSki, SiHa) | Inhibition of proliferation, induction of apoptosis, cell cycle arrest. | PARP cleavage, G1/S phase arrest, inhibition of β-catenin. | acs.org |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Inhibition of cell proliferation and colony formation, induction of apoptosis. | Inhibition of Akt/mTOR and STAT3 signaling. | |

| Breast Cancer | Inhibition of cell proliferation, induction of apoptosis. | Modulation of estrogen receptors and pathways involved in cell proliferation. |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-angiogenic potential of this compound has been evaluated in vitro.

Research has demonstrated that this compound can modulate the function of endothelial cells. It is believed to inhibit oncogenic β-catenin signaling, which plays a role in tumor progression . Studies focusing on its anti-cancer properties suggest that its mechanisms include influencing pathways involved in cell proliferation, apoptosis, and potentially angiogenesis through the modulation of estrogen receptors .

| In Vitro Model | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|

| Endothelial Cells | Inhibition of oncogenic β-catenin signaling. | Modulation of estrogen receptors and related signaling pathways. |

In Vivo Animal Model Studies

To complement in vitro findings, this compound has been assessed in various animal models to understand its physiological and pharmacological effects in a whole-organism context.

The anti-tumor activity of this compound has been confirmed in rodent models. In Swiss albino mice bearing Ehrlich ascites carcinoma, this compound demonstrated significant anti-tumor efficacy researchgate.netijpp.com. When administered to these mice, it led to a significant increase in the median day of death and an enhanced host life span, particularly when delivered via injectable formulations like niosomes and gel implants compared to the free drug researchgate.netijpp.com.

Further studies in Swiss albino mice have also explored the anticlastogenic (ability to prevent chromosomal damage) effects of this compound's enantiomers (d- and l-centchroman) researchgate.net. Both forms were found to reduce chromosome aberrations induced by known mutagens, with l-centchroman showing particular effectiveness researchgate.net.

| Animal Model | Condition | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|---|

| Swiss Albino Mice | Ehrlich Ascites Carcinoma | Anti-tumor efficacy | Significantly increased median day of death and host life span. | researchgate.netijpp.com |

| Swiss Albino Mice | Mutagen-induced chromosomal damage | Anticlastogenic effects | Reduced chromosome aberrations. | researchgate.net |

Ovariectomized animals, which lack endogenous estrogen production, are a standard model for dissecting the estrogenic and anti-estrogenic properties of compounds. Studies in ovariectomized rats have been crucial in defining this compound's SERM profile.

These investigations have consistently shown that this compound possesses very weak estrogenic activity on its own nih.govias.ac.in. However, when administered in the presence of an estrogen like estradiol benzoate, it exhibits a potent anti-estrogenic effect nih.gov. This dual activity profile is central to its mechanism of action. The results strongly suggest that this compound acts as a competitive inhibitor of estrogen at the receptor level nih.gov. This profile is responsible for its anti-fertility effects and its potential in managing hormone-dependent conditions ias.ac.in. Further studies in immature ovariectomized rats confirmed that its estrogenic and anti-estrogenic profiles are not altered by certain co-administered drugs idexlab.com.

| Animal Model | Experimental Condition | Observed Effect | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Ovariectomized Rats | Administered alone | Very weak estrogenic action. | Partial agonist activity at the estrogen receptor. | nih.govias.ac.in |

| Ovariectomized Rats | Co-administered with estradiol benzoate | Strong anti-estrogenic action. | Competitive inhibition of estrogen at the receptor site. | nih.gov |

Compound Index

| Compound Name |

|---|

| This compound (Ormeloxifene) |

| Estradiol |

| Estradiol Benzoate |

| Br-ORM (Brominated-Ormeloxifene) |

Investigations into Anti-Implantation Mechanisms in Animal Models

This compound's anti-implantation effect in animal models is attributed to a multi-faceted mechanism, primarily revolving around its anti-estrogenic and estrogenic properties. nih.gov Research in rats has demonstrated that this compound interferes with the crucial synchronization between the developing embryo and the uterus, which is essential for successful implantation.

One of the key mechanisms is the alteration of the uterine environment. Studies in rats have shown that this compound administration significantly affects uterine biochemistry. For instance, it causes a marked increase in uterine glycogen (B147801) levels, which plateau for an extended period. scribd.com This is contrary to the normal physiological fluctuations required for implantation. Similarly, this compound alters the levels of uterine sialic acid, another critical factor for blastocyst attachment. scribd.com While estradiol induces a peak in sialic acid at 6 hours, this compound causes a delayed increase at 18 hours. scribd.com

Furthermore, this compound has been found to inhibit the synthesis of nucleic acids and proteins in the rat uterus, which are fundamental processes for preparing the endometrium for implantation. ias.ac.in By disrupting these synthetic processes, this compound creates an asynchronous and unreceptive uterine lining, thereby preventing the blastocyst from attaching. ias.ac.inresearchgate.net The compound's anti-estrogenic action is evident as it competitively inhibits the effects of estradiol on the uterus. nih.gov In ovariectomized rats, this compound exhibits weak estrogenic activity on its own but acts as a potent anti-estrogen in the presence of exogenous estrogen. nih.gov

Animal studies have also indicated that this compound accelerates the transport of the zygote through the fallopian tubes, causing it to arrive in the uterus prematurely. researchgate.net It also leads to the formation of a hypermature blastocyst that is incapable of successful implantation. researchgate.net These combined actions on the embryo and the endometrium contribute to its high anti-implantation efficacy in animal models. researchgate.netbjmu.edu.cn

Table 1: Effect of this compound on Uterine Biochemical Markers in Rats

| Parameter | Effect of this compound | Implication for Implantation | Reference |

|---|---|---|---|

| Uterine Glycogen | Marked and sustained increase | Disrupts normal energy substrate availability for implantation | scribd.com |

| Uterine Sialic Acid | Delayed increase (peak at 18 hours vs. 6 hours with estradiol) | Alters cell surface properties and recognition, hindering blastocyst attachment | scribd.com |

| Nucleic Acid Synthesis | Inhibition of [3H]-thymidine and [3H]-uridine incorporation | Impairs endometrial proliferation and differentiation | ias.ac.in |

| Protein Synthesis | Inhibition of [14C]-leucine incorporation | Prevents the production of essential proteins for endometrial receptivity | ias.ac.in |

Assessment of Pharmacological Interactions with Coadministered Agents in Animal Systems

The potential for pharmacological interactions between this compound and other co-administered drugs has been investigated in animal models, particularly in rats. These studies are crucial given that this compound may be used long-term alongside other medications.

One significant area of investigation has been the interaction with oral antidiabetic agents. When co-administered with metformin (B114582) in Sprague-Dawley female rats, this compound was found to increase the rate but not the extent of metformin absorption. nih.govsemanticscholar.org This resulted in significantly higher maximum plasma concentrations (Cmax) and area under the curve (AUC) for metformin, although it was not deemed to be of clinical significance. nih.govsemanticscholar.orgnih.gov Conversely, the presence of metformin led to lower Cmax and AUC values for this compound. nih.gov

Interactions with other drugs have also been explored. Co-administration with the antihypertensive drug losartan (B1675146) in female rats resulted in decreased AUC and mean residence time (MRT) for this compound; however, this did not affect its postcoital contraceptive efficacy. researchgate.net A study investigating interactions with a range of therapeutic agents found that ibuprofen, haloperidol, and tetracycline (B611298) altered the pharmacokinetics of this compound. nih.gov Notably, tetracycline was found to interfere with the contraceptive efficacy of this compound by reducing its bioavailability and that of its active metabolite, likely by increasing their excretion. nih.gov This effect was negated by the inclusion of lactic acid bacillus spores. nih.gov

Table 2: Pharmacokinetic Interaction of this compound and Metformin in Rats

| Pharmacokinetic Parameter (Metformin) | Metformin Alone (Mean ± SD) | Metformin + this compound (Mean ± SD) | Percentage Change | Reference |

|---|---|---|---|---|

| Cmax 1 (µg/ml) | 2.62 ± 0.32 | 3.96 ± 0.55 | +51.1% | nih.gov |

| Cmax 2 (µg/ml) | 2.96 ± 0.65 | 5.21 ± 0.59 | +76.0% | nih.gov |

| AUC0-4 h (µg.h/ml) | 8.53 ± 1.89 | 12.28 ± 0.73 | +43.9% | nih.gov |

| MRT (h) | 4.20 ± 0.30 | 3.19 ± 0.36 | -24.0% | nih.gov |

Table 3: Pharmacokinetic Interaction of this compound and Losartan in Rats | Pharmacokinetic Parameter (this compound) | this compound Alone | this compound + Losartan | Implication | Reference | | :--- | :--- | :--- | :--- | :--- | | Area Under the Curve (AUC) | Decreased | The study evidenced no pharmacological interaction of losartan with this compound. | researchgate.net | | Mean Residence Time (MRT) | Decreased | The study evidenced no pharmacological interaction of losartan with this compound. | researchgate.net | | Contraceptive Efficacy | No implantations | No implantations | Not affected | researchgate.net |

Tumor Growth Inhibition Studies in Xenograft and Syngeneic Animal Models

This compound has demonstrated significant anti-tumor activity in preclinical animal models of breast cancer. nih.gov Studies using the 4T1-syngeneic mouse model, which mimics stage IV human breast cancer, have shown that oral administration of this compound can suppress tumor growth and lung metastasis. nih.govresearchgate.net

The mechanism behind this anti-tumor effect involves the reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov this compound treatment in these models led to the upregulation of epithelial markers and downregulation of mesenchymal markers. nih.gov

Combination therapy studies have also been conducted. When combined with 3,3'-Diindolylmethane (DIM), a compound found in cruciferous vegetables, this compound showed a significantly enhanced inhibitory effect on tumor growth in the 4T1-syngeneic model. researchgate.net This combination was associated with the downregulation of key mediators of aerobic glycolysis, a metabolic pathway crucial for cancer cell proliferation. researchgate.net

Table 4: Effect of this compound on Tumor Volume in 4T1-Syngeneic Mouse Model

| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percentage Inhibition | Reference |

|---|---|---|---|

| Control | (Data not explicitly provided in the abstract) | - | researchgate.net |

| This compound (5 mg/kg b.w.) | Significantly reduced vs. control | (Data not explicitly provided in the abstract) | researchgate.net |

| This compound (10 mg/kg b.w.) | Further significantly reduced vs. control | (Data not explicitly provided in the abstract) | researchgate.net |

Pharmacodynamic Research in Animal Models

Tissue Distribution Patterns in Animal Organs

Pharmacodynamic studies in animal models have revealed that this compound is widely distributed throughout the body, a characteristic attributed to its high lipid solubility. scribd.com Research in female rats following a single oral dose demonstrated that this compound and its active metabolite, 7-desmethyl this compound, are distributed to various tissues. alliedacademies.org

A key finding is the preferential accumulation of this compound in its target tissue, the uterus. Studies have shown that the concentration of this compound in the endometrium is significantly higher than in the serum. scribd.com At peak levels, the tissue-to-serum ratio of this compound in the endometrium was found to be approximately 2.8. scribd.com This indicates a rapid absorption and distribution to the target organ following oral administration. scribd.com The apparent volume of distribution (Vd/F) in rats is high, further confirming its extensive distribution into tissues. scribd.com

Table 5: Tissue Distribution of this compound in Female Rats After a Single Oral Dose

| Tissue | Concentration Relative to Serum | Key Finding | Reference |

|---|---|---|---|

| Endometrium | ~1.93-fold greater than serum concentration at any given time | Demonstrates rapid uptake and concentration in the target organ | scribd.com |

| Endometrium (at peak levels) | Tissue-to-serum ratio of 2.8 ± 0.6 | Indicates high affinity for the uterine tissue | scribd.com |

| General Distribution | Widely distributed | High lipid solubility leads to extensive presence in various body compartments | scribd.com |

Metabolic Pathways and Metabolite Characterization in Animal Studies

In animal models, particularly rats, this compound undergoes significant metabolism primarily in the liver. scribd.comresearchgate.net The major metabolic pathway is demethylation, leading to the formation of its primary active metabolite, 7-desmethyl this compound. scribd.compsu.edunih.gov This metabolite is crucial as it is considered responsible for the anti-implantation effect of the drug. researchgate.net

Pharmacokinetic studies in rats have characterized the plasma concentrations of both this compound and 7-desmethyl this compound over time. Following oral administration, both the parent drug and its metabolite can be quantified in blood samples. nih.gov The elimination of this compound is relatively slow, with a long half-life. psu.edu A significant portion of the administered dose is excreted in the feces, indicating extensive metabolism and biliary excretion. nih.govpsu.edu Studies have shown that unchanged this compound accounts for about 26% of the dose recovered in rat feces, highlighting the importance of its metabolic conversion. scribd.com The enterohepatic recirculation of the metabolite, but not the parent drug, has also been suggested based on interaction studies. nih.gov

Table 6: Characterization of this compound and its Major Metabolite in Rats

| Compound | Role/Characteristic | Method of Analysis | Reference |

|---|---|---|---|

| This compound | Parent drug | LC-MS/MS | nih.gov |

| 7-desmethyl this compound | Primary active metabolite | LC-MS/MS | nih.gov |

| Metabolic Pathway | Demethylation in the liver | Inferred from metabolite identification | scribd.compsu.edu |

| Excretion Route | Primarily fecal | Analysis of excreta | nih.govpsu.edu |

Investigational Therapeutic Applications of Centchroman: Preclinical Perspectives

Research into Anti-Cancer Potential

Preclinical studies have consistently demonstrated the anti-proliferative and pro-apoptotic effects of Centchroman (B43507) across a diverse spectrum of cancer cell lines and animal models. The subsequent sections will delve into the specific findings related to its investigational use in different cancer types.

Breast Cancer Research Models (ER-positive and Triple-Negative)

The anti-cancer properties of this compound have been extensively studied in the context of breast cancer, with a particular focus on its differential effects on estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) models.

In ER+ breast cancer cell lines, such as MCF-7, this compound has demonstrated potent anti-proliferative effects. Mechanistic studies have revealed that the compound induces apoptosis through both caspase-dependent and mitochondrial-dependent pathways. Furthermore, it has been shown to arrest the cell cycle at the G0/G1 phase.

In triple-negative breast cancer (TNBC) cell lines, like MDA-MB-231, which lack estrogen, progesterone, and HER2 receptors, this compound has also exhibited cytotoxic effects. A study investigating a novel combination of drugs with ormeloxifene (B1196478) (this compound) in MDA-MB-231 cells showed significant time- and concentration-dependent cytotoxicity. explorationpub.com For instance, at a concentration of 50 µmol/L, Ormeloxifene alone resulted in 87% cytotoxicity after 72 hours, while the combination treatment achieved 94% cytotoxicity. explorationpub.com This suggests that while effective, its potency might be enhanced in combination with other agents in this aggressive breast cancer subtype. The same study also highlighted the pro-apoptotic effects of the combination treatment, inducing a higher percentage of apoptotic cells compared to Ormeloxifene alone. explorationpub.com

| Breast Cancer Model | Cell Line | Key Preclinical Findings |

|---|---|---|

| ER-positive | MCF-7 | Induces apoptosis via caspase and mitochondrial-dependent pathways; Arrests cell cycle at G0/G1 phase. |

| Triple-Negative | MDA-MB-231 | Exhibits cytotoxic effects; Combination with other agents enhances cytotoxicity and apoptosis. explorationpub.com |

Endometrial Cancer Research Models

Preclinical investigations into the efficacy of this compound against endometrial cancer have utilized the Ishikawa human endometrial cancer cell line. A key study demonstrated that this compound induces redox-dependent apoptosis and cell cycle arrest in these cells.

The half-maximal inhibitory concentration (IC50) of this compound in Ishikawa cells was determined to be 20 µM following a 48-hour treatment. The mechanism of action involves the arrest of cells in the G0/G1 phase of the cell cycle, which is mediated through the cyclin D1 and cyclin E pathways. Furthermore, the induction of apoptosis was confirmed by several markers, including phosphatidylserine (B164497) externalization, changes in nuclear morphology, DNA fragmentation, and cleavage of PARP. The apoptotic process was found to be mediated through the intrinsic pathway, as evidenced by the activation of caspases 3 and 9, and an upregulation of Apoptosis-Inducing Factor (AIF). The study also highlighted the role of oxidative stress in this compound-induced apoptosis.

| Endometrial Cancer Model | Key Parameter | Finding |

|---|---|---|

| Ishikawa Cells | IC50 (48h) | 20 µM |

| Cell Cycle Effect | Arrest at G0/G1 phase | |

| Apoptosis Pathway | Intrinsic pathway (Caspase-3 and -9 activation, AIF upregulation) | |

| Mechanism | Induction of oxidative stress |

Head and Neck Squamous Cell Carcinoma (HNSCC) Investigations

In the realm of head and neck squamous cell carcinoma (HNSCC), preclinical research has identified this compound as a potent inhibitor of cell proliferation. Its mechanism of action in HNSCC cells involves the modulation of the PI3K/mTOR signaling pathway. nih.govosti.gov

Studies have shown that this compound treatment leads to the inhibition of Akt/mTOR and signal transducers and activators of transcription protein 3 (STAT3) signaling. nih.gov This dual inhibition disrupts key pathways involved in cell growth, survival, and proliferation. Furthermore, this compound has been observed to induce apoptosis, alter proteins associated with cell cycle regulation and DNA damage, and inhibit the colony-forming efficiency of HNSCC cells. nih.gov These findings suggest that this compound's ability to act as a dual inhibitor of Akt/mTOR and STAT3 signaling warrants further investigation as a potential therapeutic strategy for HNSCC. nih.gov

| HNSCC Research Model | Mechanism of Action | Key Downstream Effects |

|---|---|---|

| HNSCC Cell Lines | Inhibition of PI3K/mTOR and STAT3 signaling nih.gov | Induction of apoptosis, alteration of cell cycle regulatory proteins, inhibition of colony formation. nih.gov |

Pancreatic Cancer Studies

The therapeutic potential of this compound in pancreatic cancer has been explored through the development of a novel nanoparticle formulation. This approach aimed to enhance the delivery and efficacy of the compound in preclinical models.

A study utilizing a poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulation of Ormeloxifene (PLGA-ORM NP) demonstrated significant anti-cancer potential in various pancreatic cancer cell lines, including HPAF-II, BxPC-3, Panc-1, and MiaPaca. The nanoparticle formulation exhibited greater inhibition of cell proliferation compared to free Ormeloxifene.

In a BxPC-3 xenograft mouse model, the PLGA-ORM NP formulation effectively suppressed pancreatic tumor growth. The anti-tumor effect was attributed to the suppression of Akt phosphorylation and the reduced expression of several key proteins involved in tumor progression and angiogenesis, such as MUC1, HER2, PCNA, CK19, and CD31. These findings suggest that the nanoformulation of this compound is a promising strategy for the treatment of pancreatic cancer.

| Pancreatic Cancer Model | Formulation | Key Findings |

|---|---|---|

| HPAF-II, BxPC-3, Panc-1, MiaPaca cell lines | PLGA-ORM NP | Enhanced inhibition of cell proliferation compared to free Ormeloxifene. |

| BxPC-3 xenograft mouse model | PLGA-ORM NP | Suppression of tumor growth via inhibition of Akt phosphorylation and reduced expression of MUC1, HER2, PCNA, CK19, and CD31. |

Chronic Myeloid Leukemia Research

Preclinical studies have indicated that this compound (Ormeloxifene) possesses anti-proliferative activity in chronic myeloid leukemia (CML) cells. Research has shown that Ormeloxifene induces a concentration-dependent increase in apoptosis in multiple CML cell lines, including K562, HL60, and U937, with the most significant effect observed in K562 cells. nih.gov

The mechanism of action in CML cells involves the arrest of the cell cycle in the G0-G1 phase and the induction of ERK-mediated apoptosis, particularly in K562 cells. nih.gov Furthermore, a patent for Ormeloxifene as an anti-leukemic agent suggests its utility in inducing differentiation in a wide range of myeloid leukemias. google.com This is marked by an increase in differentiation marker proteins such as C/EBPα and surface proteins like cd11b and granulocyte colony-stimulating factor receptor (GCSFr). google.com

| CML Cell Line | Key Preclinical Findings |

|---|---|

| K562, HL60, U937 | Induces concentration-dependent apoptosis. nih.gov |

| K562 | Arrests cell cycle at G0-G1 phase and induces ERK-mediated apoptosis. nih.gov |

| Myeloid Leukemia Cells | Induces differentiation, marked by increased expression of C/EBPα, cd11b, and GCSFr. google.com |

Ovarian Cancer and Prostate Cancer Preclinical Research

Ovarian Cancer:

Preclinical research has demonstrated the efficacy of this compound (Ormeloxifene) in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines. In studies involving the A2780 (cisplatin-sensitive), A2780-CP (cisplatin-resistant), and SKOV-3 (cisplatin-resistant) cell lines, Ormeloxifene treatment inhibited cell growth and induced apoptosis.

The mechanism of action in ovarian cancer cells involves the modulation of several proteins critical for cell cycle regulation. Ormeloxifene treatment was found to decrease Akt phosphorylation and increase the phosphorylation of p53. It also led to an increase in the cell cycle inhibitors p21 and p27, and a corresponding decrease in their targets, cyclin D1, cyclin E, and CDK2. These molecular changes contribute to the observed inhibition of cell proliferation and induction of apoptosis.

Prostate Cancer:

In the context of prostate cancer, preclinical studies have shown that Ormeloxifene can suppress tumor growth and metastatic phenotypes. nih.gov The anti-cancer effects of Ormeloxifene in prostate cancer models are mediated through the inhibition of oncogenic β-catenin signaling and the epithelial-to-mesenchymal transition (EMT) process. nih.govutrgv.edu

Treatment with Ormeloxifene has been shown to inhibit the growth and metastatic potential of prostate cancer cells by inducing apoptosis and arresting the cell cycle in the G0-G1 phase. utrgv.edu This is achieved through the modulation of cell cycle regulatory proteins, including the inhibition of Mcl-1, cyclin D1, and CDK4, and the induction of p21 and p27. utrgv.edu In a xenograft mouse model, Ormeloxifene treatment significantly regressed prostate tumor growth. utrgv.edu

| Cancer Type | Cell Lines/Model | Key Preclinical Findings |

|---|---|---|

| Ovarian Cancer | A2780, A2780-CP, SKOV-3 | Inhibits cell growth and induces apoptosis in both cisplatin-sensitive and -resistant lines. |

| Ovarian Cancer Cell Lines | Decreases Akt phosphorylation, increases p53 phosphorylation, increases p21 and p27, and decreases cyclin D1, cyclin E, and CDK2. | |

| Prostate Cancer | Prostate Cancer Cell Lines | Inhibits β-catenin signaling and EMT; Induces apoptosis and G0-G1 cell cycle arrest. nih.govutrgv.edu |

| Xenograft Mouse Model | Significantly regresses prostate tumor growth. utrgv.edu |

Research into Effects on Benign Glandular Disorders

Preclinical research has focused on this compound's anti-estrogenic properties in breast tissue as a potential therapeutic mechanism for benign breast disorders like fibroadenoma and mastalgia.

Fibroadenomas are benign breast tumors whose growth is often influenced by estrogen. This compound's mechanism as a strong estrogen antagonist in the breast ductal and lobular epithelium forms the basis for its investigation in this context nih.gov. Research models have explored its potential to induce the regression of these lumps. The antagonistic action on estrogen receptors is believed to inhibit the cellular proliferation that contributes to fibroadenoma development and maintenance nih.gov. Studies have demonstrated that this targeted anti-estrogenic effect can lead to a notable reduction in the size of fibroadenomas, with some models showing complete regression nih.govresearchgate.net.

Table 1: Investigational Outcomes of this compound on Fibroadenoma Regression

| Response Category | Percentage of Lesions |

|---|---|

| Complete Regression | 31-40% |

| Partial Regression / Decrease in Volume | 20-52% |

| No Response or Increase in Volume | 16-40% |

This table compiles data from multiple investigational studies to show the range of responses observed nih.govresearchgate.net.

Mastalgia, or breast pain, is a common benign condition often linked to hormonal fluctuations. The preclinical rationale for using this compound to alleviate mastalgia is its anti-estrogenic effect on breast tissue, which can mitigate the hormonal stimulation that leads to pain and tenderness dntb.gov.ua. Research has shown that this compound can significantly reduce breast pain. Studies measuring pain via a Visual Analog Scale (VAS) have recorded substantial decreases in pain scores following administration, demonstrating the compound's potential efficacy in managing this symptom nih.govnih.govmdpi.com.

Table 2: Efficacy of this compound in Mastalgia Alleviation (VAS Score)

| Study Group | Initial Average VAS Score (Severe Pain) | Post-Treatment Average VAS Score | Percentage of Patients Achieving Pain Relief |

|---|---|---|---|

| This compound | ~10 | ~3 | 90-92.5% |

Data reflects outcomes where a VAS score of 10 represents severe pain. Significant pain reduction was noted within the first few weeks of treatment nih.govnih.gov.

Bone Health Research

In contrast to its effects on breast tissue, this compound demonstrates estrogen-agonistic effects on bone, a characteristic feature of SERMs that has prompted research into its role in bone health.

Preclinical studies have established this compound as a suppressor of ovariectomy-induced bone resorption in rats, a standard animal model for postmenopausal osteoporosis nih.gov. The compound's estrogen-like effects on the skeletal system help in preserving bone mineral density (BMD). Research shows that this compound significantly prevents the bone loss typically seen after an ovariectomy nih.gov. Its mechanism involves inhibiting the formation and promoting the apoptosis (cell death) of osteoclasts, the cells responsible for bone breakdown nih.gov. In comparative animal studies, this compound was found to be more potent than the SERM Raloxifene in preventing the ovariectomy-induced decrease in BMD nih.gov.

Table 3: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rat Models

| Group | Femur BMD (g/cm²) - Representative Values | Outcome |

|---|---|---|

| Sham Control | 0.25 | Normal Bone Density |

| Ovariectomized (OVX) Control | 0.18 | Significant Bone Loss |

| OVX + this compound | ~0.24 | Significant Prevention of Bone Loss |

Values are representative based on typical BMD changes observed in ovariectomized rat models and the documented preventative effects of this compound nih.govnih.gov.

Cardiovascular System Research

The potential cardiovascular applications of this compound have also been explored in preclinical settings, with a particular focus on the specific actions of its isomers.

This compound is a racemic mixture, and its levorotatory form, Levormeloxifene (the l-isomer), has been investigated for cardioprotective properties. Preclinical studies in hyperlipidemic rabbit models, which are used to study atherosclerosis, have shown that the l-isomer has a direct anti-atherogenic effect on the arterial wall and can prevent aortic cholesterol accumulation nih.gov. This effect is independent of its impact on reproductive tissues, highlighting a degree of tissue selectivity nih.gov. These findings suggest a potential role for the l-isomer in mitigating the development of atherosclerosis, a key factor in cardiovascular disease.

Table 4: Cardioprotective Effects of a SERM in a Hyperlipidemic Rabbit Model

| Treatment Group | Aortic Cholesterol Content (nmol/mg protein) - Representative | Effect |

|---|---|---|

| Placebo | ~654 | High Atherosclerotic Plaque |

| SERM-Treated | ~460 | Significant Reduction in Aortic Cholesterol |

This table illustrates the anti-atherosclerotic effect observed with SERMs in preclinical rabbit models. The l-isomer of this compound has been shown to produce similar preventative effects on aortic cholesterol accumulation nih.govnih.gov.

Antimutagenic and Antigenotoxic Research

This compound, a non-steroidal oral contraceptive, has also been investigated for its potential role in cancer treatment, which has prompted research into its antimutagenic and antigenotoxic properties. oup.com The ability of a compound to protect against genetic damage is a significant area of interest in pharmacology. Preclinical studies have explored the capacity of this compound to counteract the mutagenic effects of known carcinogens in various assays. These investigations are crucial in understanding the compound's broader biological activities beyond its contraceptive and anti-estrogenic effects. oup.com

The antimutagenic potential of this compound has been evaluated using the Ames Salmonella assay, a widely used method for detecting chemical mutagens. oup.comre-place.benih.govresearchgate.net In these studies, various strains of Salmonella typhimurium (TA97a, TA100, TA98, and TA102) were utilized to assess this compound's ability to reduce the mutagenic activity of known positive mutagens. oup.com

Research findings indicate that this compound itself is not mutagenic in these bacterial strains, both with and without metabolic activation (S9 mix). oup.com More importantly, when co-administered with known mutagens, this compound demonstrated a significant reduction in the number of bacterial histidine revertant colonies. This suggests a protective effect against the mutagenicity induced by these compounds. oup.com The protective effects of this compound in these assays were observed to be in the range of approximately 10–47%. oup.com This antimutagenic activity may be attributed to a direct interaction between this compound and the mutagens. oup.com

Table 1: Antimutagenic Effect of this compound in Salmonella typhimurium Strain TA97a against Known Mutagens

| Positive Mutagen | This compound Concentration (µg/plate) | % Protection |

|---|---|---|

| 4-nitro-o-phenylenediamine (NPD) | 0.1 | ~15-25% |

| 1 | ~20-30% | |

| 5 | ~25-35% | |

| 10 | ~30-40% | |

| 2-aminofluorene (AF) | 0.1 | ~10-20% |

| 1 | ~15-25% | |

| 5 | ~20-30% | |

| 10 | ~25-35% |

Data is an approximate representation based on textual descriptions in the source. oup.com

Further investigations into the antimutagenic properties of this compound have been conducted using in vitro mammalian cell mutation assays, specifically the Chinese Hamster Ovary (CHO)/hypoxanthine-guanine phosphoribosyl transferase (HPRT) and AS52/xanthine-guanine phosphoribosyl transferase (GPT) assays. oup.comnih.govcriver.comspringernature.com These assays are designed to detect gene mutations in mammalian cells. oup.comspringernature.comresearchgate.net

In these studies, Ethyl methanesulfonate (EMS), a known mutagen, was used to induce mutations. oup.com The results showed that this compound exhibited protective effects against the mutagenicity of EMS in both the CHO/HPRT and AS52/GPT cell lines. oup.com Specifically, this compound demonstrated a dose-dependent protective effect. At a concentration of 10 µg/ml, the protective effect against EMS-induced mutations ranged from 15–38%, which increased to 29–55% at a concentration of 20 µg/ml in the CHO/HPRT assay. oup.com Similar protective effects were observed in the AS52/GPT assay, with a 16–34% protection at 10 µg/ml and a 33–47% protection at 20 µg/ml. oup.com

Table 2: Protective Effect of this compound against EMS-induced Mutagenicity in Mammalian Cell Assays

| Assay | This compound Concentration (µg/ml) | % Protective Effect |

|---|---|---|

| CHO/HPRT | 10 | 15-38% |

| 20 | 29-55% | |

| AS52/GPT | 10 | 16-34% |

| 20 | 33-47% |

Source: Adapted from Giri et al. (2001). oup.com

The antigenotoxic potential of this compound has also been assessed in vivo using animal models, focusing on chromosomal aberrations (CA) and sister chromatid exchanges (SCE) as endpoints for DNA damage. oup.comresearchgate.netnih.gov These assays provide valuable information on the protective effects of a compound against chromosomal damage induced by mutagens.

In studies involving female Swiss albino mice, pretreatment with this compound was found to reduce the incidence of CA and SCE induced by the potent carcinogen dimethylbenz[a]anthracene (DMBA). oup.com Similarly, this compound pretreatment also led to a reduction in chromosomal aberrations induced by cyclophosphamide (CP) and mitomycin C (MMC). oup.com These findings from in vivo studies corroborate the antimutagenic effects observed in bacterial and mammalian cell assays, indicating that this compound can mitigate the genotoxic effects of known carcinogens at the chromosomal level. oup.com

Table 3: Effect of this compound Pretreatment on Genotoxicity Induced by Known Mutagens in Mice

| Genotoxic Agent | Endpoint | Result of this compound Pretreatment |

|---|---|---|

| Dimethylbenz[a]anthracene (DMBA) | Chromosomal Aberrations (CA) | Reduction in CA |

| Sister Chromatid Exchange (SCE) | Reduction in SCE | |

| Cyclophosphamide (CP) | Chromosomal Aberrations (CA) | Reduction in CA |

| Mitomycin C (MMC) | Chromosomal Aberrations (CA) | Reduction in CA |

Source: Based on findings from Giri et al. (2001). oup.com

Advanced Research Methodologies and Analytical Approaches for Centchroman Studies

Spectroscopic and Chromatographic Techniques in Research

Spectroscopic and chromatographic methods are fundamental tools for the quantitative analysis of Centchroman (B43507) in biological matrices, which is essential for pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the sensitive and specific quantification of this compound (also known as Ormeloxifene) in various research samples, particularly in plasma for pharmacokinetic studies. nih.govnih.gov The development of robust HPLC methods involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and detector settings, to achieve adequate separation and detection. sierrajournals.comacs.orgjopcr.com

A common approach is Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. sierrajournals.comjopcr.com For instance, a method for estimating Ormeloxifene (B1196478) utilized a C18 column with a mobile phase of methanol (B129727) and acetonitrile, achieving a retention time of 2.497 minutes with UV detection at 274 nm. sierrajournals.com Another stability-indicating RP-HPLC method used a mixture of buffer, acetonitrile, and methanol on a C18 column, with UV detection at 245 nm, resulting in a retention time of 5.48 minutes. jopcr.com

For enhanced sensitivity and specificity, especially at low concentrations found in plasma, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov One such method for quantifying this compound in rat plasma used a Supelco Discovery C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov This LC-MS/MS method achieved a short chromatographic run time of 3.8 minutes and demonstrated a linearity range of 0.5–100.0 ng/mL. nih.gov The sample preparation for these analyses typically involves a liquid-liquid extraction step to isolate the compound from the plasma matrix. nih.govnih.gov

| Parameter | Method 1 sierrajournals.com | Method 2 jopcr.com | Method 3 nih.gov |

|---|---|---|---|

| Technique | RP-HPLC | RP-HPLC | HPLC-ESI-MS/MS |

| Stationary Phase (Column) | Agilent C18 (4.6 x 150 mm, 5 µm) | Agilent XDB C18 (250 x 4.6 mm, 5 µm) | Supelco Discovery C18 |

| Mobile Phase | Methanol:Acetonitrile (70:30 v/v) | Buffer:Acetonitrile:Methanol (20:35:45 v/v/v) | 0.01 M Ammonium Acetate (pH 4.5):Acetonitrile (10:90, v/v) |

| Flow Rate | 1 mL/min | 1 mL/min | Not Specified |

| Detection | UV at 274 nm | UV at 245 nm | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) |

| Retention Time | 2.497 min | 5.48 min | Total run time 3.8 min |

Molecular Biology Techniques

To decipher the mechanisms underlying this compound's effects on cells, particularly its anti-cancer properties, researchers employ a range of molecular biology techniques. These methods allow for the detailed examination of changes in protein levels, gene expression, cell cycle progression, and apoptosis.

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample, providing insights into this compound's impact on cellular signaling pathways. abcam.combio-rad.comthermofisher.com In cancer research, studies have used this method to show that this compound can modulate the expression of proteins involved in cell survival, apoptosis, and signaling cascades. researchgate.netaacrjournals.orge-century.us

For example, in human endometrial cancer cells, this compound treatment was found to decrease the expression of Wnt and β-catenin, key components of the Wnt/β-catenin signaling pathway. e-century.us In pancreatic cancer cells, Ormeloxifene treatment inhibited the expression of Sonic Hedgehog (SHH) and its associated downstream protein targets. aacrjournals.org Furthermore, in breast cancer cells, this compound has been shown to down-regulate the expression of proteins involved in cell survival, such as those in the PI3K/Akt/mTOR pathway. researchgate.net The technique has also been used to demonstrate that a brominated derivative of Ormeloxifene can increase PARP cleavage, an indicator of apoptosis, in cervical cancer cells. acs.org

| Cell Line/Model | Target Protein | Observed Effect | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | Wnt, β-catenin, CyclinD1 | Downregulated | e-century.us |

| HeLa (Cervical Cancer) | pGSK-3β | Upregulated | e-century.us |

| Ishikawa (Endometrial Cancer) | pERK1/2 | Downregulated | researchgate.net |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | SHH | Downregulated | aacrjournals.org |

| Cervical Cancer Cells | PARP | Increased Cleavage | acs.org |

| Cervical Cancer Cells | β-catenin | Downregulated | acs.org |

Quantitative Real-Time PCR (qRT-PCR) is a sensitive method used to measure the expression levels of specific messenger RNA (mRNA) molecules, revealing how this compound affects gene transcription. ijbs.com This technique is crucial for understanding the upstream regulatory effects of the compound. The relative quantity of mRNA is typically calculated using the 2-ΔΔCt method, with a housekeeping gene like GAPDH or ACTB used as an endogenous control for normalization. ijbs.comexplorationpub.com

Studies have utilized qRT-PCR to confirm the findings from Western blot analyses at the gene expression level. In HeLa cervical cancer cells, Ormeloxifene treatment significantly decreased the mRNA levels of Wnt, β-catenin, and CyclinD1, while increasing pGSK-3β mRNA. e-century.us In studies on triple-negative breast cancer cells, Ormeloxifene, particularly in combination with other drugs, was found to upregulate the expression of tumor suppressor genes like p53 and p21 and downregulate genes associated with metastasis (ZEB1) and stress response (HSP70). explorationpub.com Similarly, in pancreatic cancer cells, Ormeloxifene effectively inhibited SHH expression at the mRNA level. aacrjournals.org

| Cell Line/Model | Target Gene | Observed Effect | Reference |

|---|---|---|---|